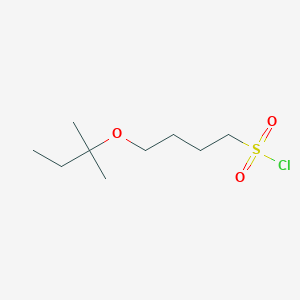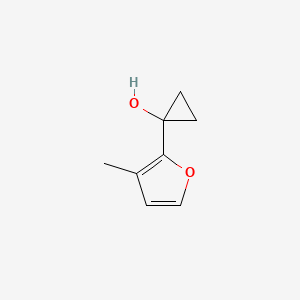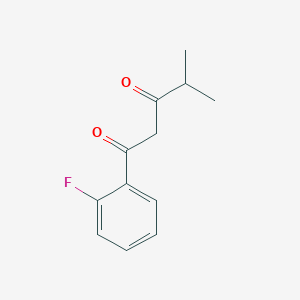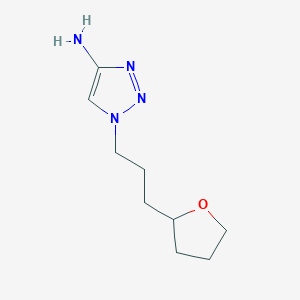
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a tetrahydrofuran ring fused to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the ring-opening of 2,5-dimethylfuran followed by aldol condensation and hydrogenation-cyclization.
Attachment of the Propyl Chain: The propyl chain can be introduced via nucleophilic substitution reactions.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening for catalyst optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propyl chain or the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The tetrahydrofuran ring provides additional stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar five-membered ring structure and are used in various medicinal applications.
Tetrahydrofuran Derivatives: These compounds are known for their stability and are used in the synthesis of various pharmaceuticals.
Uniqueness: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine is unique due to the combination of the tetrahydrofuran and triazole rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[3-(oxolan-2-yl)propyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)5-1-3-8-4-2-6-14-8/h7-8H,1-6,10H2 |
InChI Key |
MDYYFHILNMZMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


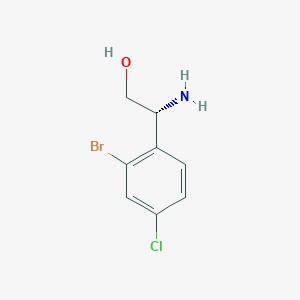
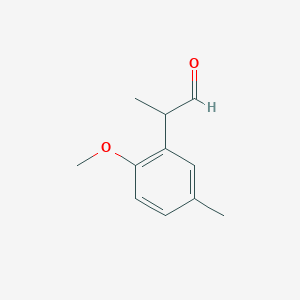
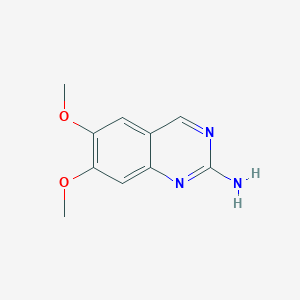
![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
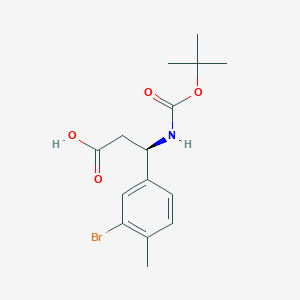
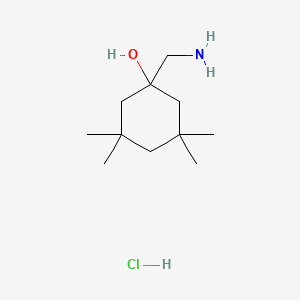
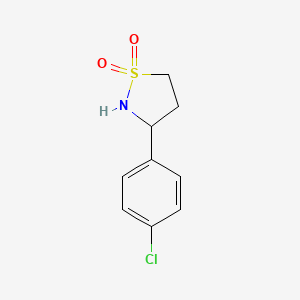


![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
